molecular formula C17H17ClN2O3 B5866673 [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate

Cat. No.: B5866673
M. Wt: 332.8 g/mol
InChI Key: DOSZMCDSTKFSRG-UHFFFAOYSA-N
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Description

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate is a complex organic compound characterized by the presence of both aromatic and aliphatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate typically involves a multi-step process. One common method starts with the preparation of the intermediate [(Z)-[amino-(2-chlorophenyl)methylidene]amino] by reacting 2-chlorobenzaldehyde with an appropriate amine under controlled conditions. This intermediate is then reacted with 2-(3,4-dimethylphenoxy)acetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The aromatic rings can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cetylpyridinium chloride: A quaternary ammonium compound with antimicrobial properties.

    Domiphen bromide: Another quaternary ammonium compound used for its antiseptic properties.

Uniqueness

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(2-chlorophenyl)methylidene]amino] 2-(3,4-dimethylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3/c1-11-7-8-13(9-12(11)2)22-10-16(21)23-20-17(19)14-5-3-4-6-15(14)18/h3-9H,10H2,1-2H3,(H2,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSZMCDSTKFSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)ON=C(C2=CC=CC=C2Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=C2Cl)\N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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